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molecular formula C8H9NO3 B180814 1-(Methoxymethyl)-3-nitrobenzene CAS No. 1515-84-0

1-(Methoxymethyl)-3-nitrobenzene

Cat. No. B180814
M. Wt: 167.16 g/mol
InChI Key: AQBJFFGQNRWTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156801

Procedure details

60% Oily sodium hydride (0.22 g, 5.5 mmol) was added to methanol (50 ml) under ice-cooling, and after stirring at room temperature for 30 minutes, 4-[4-(benzyloxy)phenoxy]-3-nitrobenzyl chloride (1.00 g, 2.7 mmol) was added thereto, followed by stirring for 3 hours. The reaction solution was poured into water and extracted with ethyl acetate. After drying, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography [eluent; hexane - chloroform (1:1)] to give 1-[4-benzyloxy)phenoxy]-4-(methoxymethyl)-2-nitrobenzene (0.92 g).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
4-[4-(benzyloxy)phenoxy]-3-nitrobenzyl chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][OH:4].C(OC1C=CC(O[C:18]2[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][C:19]=2[N+:26]([O-:28])=[O:27])=CC=1)C1C=CC=CC=1>O>[CH3:3][O:4][CH2:22][C:21]1[CH:24]=[CH:25][CH:18]=[C:19]([N+:26]([O-:28])=[O:27])[CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
4-[4-(benzyloxy)phenoxy]-3-nitrobenzyl chloride
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=C(C=C(CCl)C=C2)[N+](=O)[O-])C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography [eluent; hexane - chloroform (1:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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